4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile
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Overview
Description
4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile is a complex organic compound that features a unique structure combining a benzonitrile group, a furan ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of 2-fluorobenzylamine with a suitable carbonyl compound to form the imidazolidinone ring.
Furan Ring Introduction: The furan ring is introduced via a cyclization reaction involving a suitable precursor.
Benzonitrile Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the imidazolidinone moiety.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the imidazolidinone moiety.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{(Z)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile
- 4-(5-{(Z)-[1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C22H14FN3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[5-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzonitrile |
InChI |
InChI=1S/C22H14FN3O3/c23-18-4-2-1-3-16(18)13-26-21(27)19(25-22(26)28)11-17-9-10-20(29-17)15-7-5-14(12-24)6-8-15/h1-11H,13H2,(H,25,28)/b19-11- |
InChI Key |
OBGLBJXFXYCSAZ-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C#N)/NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C#N)NC2=O)F |
Origin of Product |
United States |
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